B1578291 Cytotoxic linear peptide IsCT precursor

Cytotoxic linear peptide IsCT precursor

Cat. No.: B1578291
Attention: For research use only. Not for human or veterinary use.
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Description

The cytotoxic linear peptide IsCT (Isalo scorpion Cytotoxic peptide) was first isolated from the venom of the scorpion Opisthacanthus madagascariensis found in Isalo, Madagascar . It is a 13-amino acid peptide (molecular weight: 1501.9 Da) devoid of cysteine residues, with a C-terminal amidation critical for its bioactivity . Structurally, IsCT adopts an α-helical conformation in membrane-mimetic environments like trifluoroethanol (TFE), as confirmed by circular dichroism (CD) spectroscopy .

IsCT exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.1–12.5 µM . However, it also demonstrates significant cytotoxicity, including hemolysis of human red blood cells (hRBCs) (86% lysis at 90 µM) and histamine release from mast cells, limiting its therapeutic utility . Its short length and α-helical structure make it a model for studying peptide-lipid interactions and designing selective antimicrobial agents .

Properties

bioactivity

Antibacterial

sequence

ILGKIAEGIKSLF

Origin of Product

United States

Comparison with Similar Compounds

Other Scorpion-Derived Antimicrobial Peptides (AMPs)

Over 67 IsCT-type AMPs have been identified across scorpion species, sharing features like short sequences (<20 residues), cationic charge, and α-helical or β-sheet structures . Key examples include:

Peptide Source Length Key Features Reference
Hp1404 Heterometrus petersii 14 residues Broader antimicrobial spectrum; lower hemolysis than IsCT
AaeAP1/AaeAP2 Androctonus aeneas 13–15 residues Potent against multidrug-resistant Pseudomonas aeruginosa; low cytotoxicity
Ctri9594 Chaerilus tricostatus 17 residues High stability in serum; targets bacterial membranes
Stigmurin Tityus stigmurus 17 residues Anti-sepsis activity; disrupts bacterial membranes without harming mammalian cells
Mucroporin Lychas mucronatus 21 residues β-sheet structure; effective against Mycobacterium tuberculosis

Key Differences :

  • Structural Diversity : While IsCT is α-helical, peptides like Mucroporin adopt β-sheet conformations, influencing their membrane interaction mechanisms .
  • Cytotoxicity : IsCT has higher hemolytic activity (86% hRBC lysis) compared to Hp1404 and Stigmurin (<20% lysis at similar concentrations) .
  • Therapeutic Index (TI) : IsCT’s TI (HC50/MIC = 4.83) is lower than analogs like E7K,I9K-IsCT (TI = 166.11), highlighting its inherent toxicity .
Engineered Analogs of IsCT

Substitutions at specific residues have yielded analogs with reduced cytotoxicity and enhanced selectivity:

Analog Modification MIC (µM) Hemolysis (% at 90 µM) Therapeutic Index Reference
Wild-Type IsCT None 3.1–12.5 86% 4.83
E7K-IsCT Glu7 → Lys7 1.5–6.2 48% 15.34
I9K-IsCT Ile9 → Lys9 6.2–25 0.4% 41.60
E7K,I9K-IsCT Glu7 → Lys7 + Ile9 → Lys9 0.8–3.1 0.14% 166.11
[L6,K11]-IsCT Leu6 → Lys6 + Lys11 modification 12.5–50 <10% N/A

Mechanistic Insights :

  • I9K Substitution : Replacing hydrophobic Ile9 with cationic Lys9 disrupts the leucine zipper-like motif, reducing interactions with mammalian membranes and hemolysis .
  • E7K Substitution : Enhances α-helix stability and cationic charge, improving bacterial membrane targeting .
  • Dual Substitutions (E7K,I9K) : Synergistically increase antimicrobial potency (2–3-fold lower MICs) while abolishing cytotoxicity .
Functional and Stability Comparisons
  • Antimicrobial Spectrum : IsCT and its analogs show comparable or superior activity to clinical antibiotics like ciprofloxacin against resistant strains (MICs: 0.8–25 µM vs. 1–50 µM) .
  • Stability : [L6,K11]-IsCT retains activity after 121°C heating, pH 2–11 exposure, and artificial gastric fluid treatment, outperforming natural IsCT in environmental resilience .
  • Mode of Action : Unlike β-sheet peptides (e.g., Mucroporin), IsCT analogs permeabilize bacterial membranes via electrostatic interactions and α-helix insertion, sparing mammalian cells .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Methodology : The mature IsCT peptide is synthesized using SPPS, which sequentially adds protected amino acids to a growing peptide chain anchored on a solid resin. This method enables efficient peptide chain elongation and facilitates purification at each step.

  • C-terminal amidation : The peptide is amidated at the C-terminus during synthesis to mimic the natural peptide’s structure and enhance stability and biological activity.

  • Purification and Identification : After synthesis, the peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on hydrophobicity. The purity and identity are confirmed by mass spectrometry and analytical HPLC.

Recombinant DNA Technology and cDNA Library Construction

  • Source material : Venom glands from Opisthacanthus madagascariensis or related scorpion species are harvested, typically after venom extraction to stimulate toxin-producing cells.

  • RNA extraction and cDNA synthesis : Total RNA is extracted from venom glands, and mRNA is purified. A cDNA library is constructed using reverse transcription to generate complementary DNA sequences encoding the peptide precursors.

  • Cloning and expression : The cDNA encoding the IsCT precursor is cloned into expression vectors and transformed into Escherichia coli or other host cells for recombinant peptide production.

  • Post-translational modifications : The precursor peptides undergo enzymatic processing, including cleavage and amidation, to yield the mature active peptide.

Peptide Folding and Secondary Structure Analysis

Preparation Step Description Key Parameters/Results References
Solid-Phase Peptide Synthesis Sequential amino acid coupling on resin Amidation at C-terminus; purity >95% by RP-HPLC
cDNA Library Construction Extraction of venom gland RNA and cDNA cloning Expression in E. coli for recombinant peptide
Peptide Purification RP-HPLC purification High purity confirmed by mass spectrometry
Secondary Structure Analysis CD spectroscopy in aqueous and TFE solutions Alpha-helical structure confirmed
  • The precursor peptide typically contains a signal sequence and propeptide regions that are enzymatically cleaved to produce the mature IsCT peptide.

  • Proteases in the venom gland are essential for activating toxin precursors through specific cleavage and modifications.

The preparation of the cytotoxic linear peptide IsCT precursor involves a combination of molecular biology techniques to obtain the genetic template and solid-phase chemical synthesis to produce the mature peptide with precise modifications such as C-terminal amidation. Purification is achieved by RP-HPLC, and the peptide’s secondary structure is validated by CD spectroscopy. These methods ensure the production of a biologically active peptide suitable for antimicrobial and cytotoxic studies.

Q & A

Q. How can researchers experimentally validate the cytotoxic mechanism of IsCT precursor peptides?

To study cytotoxic mechanisms, employ a combination of in vitro assays (e.g., cell viability assays using MTT or Annexin V/PI staining) and structural analysis (circular dichroism or NMR spectroscopy to confirm peptide conformation). Integrate molecular docking simulations to predict interactions with cellular targets like lipid membranes or intracellular proteins . Validate findings by comparing wild-type peptides with mutated variants lacking key residues.

Q. What methodologies are recommended to assess the proteolytic stability of IsCT precursor peptides in physiological environments?

Use high-performance liquid chromatography (HPLC) or mass spectrometry to track peptide degradation rates in serum or simulated biological fluids. Compare stability across modified (e.g., D-amino acid substitutions, cyclization) and unmodified peptides. Pair this with cytotoxicity assays to correlate stability with retained bioactivity .

Q. How should researchers address low membrane permeability in IsCT precursor peptides during preclinical evaluation?

Apply strategies like structural constraints (e.g., stapling, cyclization) to reduce conformational flexibility and enhance membrane interaction. Use cell-penetrating peptide (CPP) tags or lipid nanoparticle encapsulation to improve intracellular delivery. Validate permeability via confocal microscopy with fluorescently labeled peptides .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictory data on IsCT precursor peptide selectivity between cancer and normal cells?

Adopt a multi-omics approach:

  • Transcriptomics : Compare gene expression profiles of cancer vs. normal cells post-treatment.
  • Proteomics : Identify differential protein binding partners via co-immunoprecipitation.
  • Lipidomics : Analyze membrane composition differences influencing peptide selectivity. Use machine learning to integrate datasets and identify predictive biomarkers .

Q. How can researchers optimize the therapeutic index of IsCT precursor peptides while minimizing off-target toxicity?

Implement a structure-activity relationship (SAR) framework:

  • Systematically modify peptide residues (e.g., hydrophobicity, charge) and evaluate cytotoxicity (IC50) and hemolytic activity (HC50).
  • Prioritize analogs with >10-fold selectivity for cancer cells.
  • Validate in vivo using xenograft models with dose-escalation studies to assess toxicity thresholds .

Q. What statistical approaches are suitable for analyzing dose-dependent heterogeneity in IsCT precursor peptide responses across cancer cell lines?

Apply hierarchical clustering or principal component analysis (PCA) to group cell lines by response patterns. Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC50 variability. Perform meta-analysis across published datasets to identify confounding factors (e.g., cell line mutations, culture conditions) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported cytotoxic potencies of IsCT precursor peptides across studies?

  • Standardize assays : Ensure consistent cell lines, culture media, and peptide purity (>95% by HPLC).
  • Cross-validate : Replicate experiments in independent labs using blinded samples.
  • Meta-analysis : Adjust for variables like peptide aggregation states or batch-to-batch variability .

Q. What validation strategies are critical when IsCT precursor peptides show divergent effects in 2D vs. 3D tumor models?

  • Use 3D spheroids/organoids to mimic tumor microenvironments.
  • Compare peptide penetration depths via imaging (e.g., two-photon microscopy).
  • Validate target engagement in 3D models using CRISPR knockouts of putative receptors .

Methodological Frameworks

How to formulate a PICOT-compliant research question for IsCT precursor peptide studies?

Example :

  • P opulation: Triple-negative breast cancer (TNBC) cell lines.
  • I ntervention: IsCT precursor peptide with cyclized backbone.
  • C omparison: Wild-type linear peptide.
  • O utcome: Cytotoxicity (IC50) and apoptosis rate.
  • T ime: 48-hour exposure. This framework ensures specificity and reproducibility .

Q. What interdisciplinary methodologies can enhance IsCT precursor peptide research?

Integrate cheminformatics (QSAR modeling for peptide optimization) and bioengineering (microfluidic devices for high-throughput screening). Collaborate with computational biologists to predict peptide-membrane interactions via molecular dynamics simulations .

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